tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate
Description
Structural Characterization of tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for carbamate derivatives containing heterocyclic substituents. The primary International Union of Pure and Applied Chemistry designation is this compound, which precisely describes the molecular architecture through its functional group hierarchy. Alternative systematic nomenclatures include tert-butyl N-(1-piperidin-2-ylethyl)carbamate, reflecting the specific positioning of the ethyl linker between the piperidine ring and the carbamate functional group.
The nomenclature system emphasizes the tert-butyl protecting group attached to the carbamate functionality, which serves as the primary functional designation. The piperidine ring system is identified as a six-membered saturated heterocycle containing one nitrogen atom at position 2, with the ethyl substituent providing the molecular bridge to the carbamate nitrogen. This systematic approach to naming ensures precise identification of the compound's structural features and facilitates accurate chemical communication within the scientific community.
Molecular Formula and Weight Analysis
The molecular composition of this compound corresponds to the empirical formula C₁₂H₂₄N₂O₂, representing a total molecular weight of 228.33 grams per mole. This molecular formula reflects the presence of twelve carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms, distributed across the distinct structural domains of the molecule. The carbon framework consists of the six-membered piperidine ring, the two-carbon ethyl linker, the carbamate carbon, and the four-carbon tert-butyl protecting group.
The molecular weight analysis reveals a compact yet structurally complex arrangement that balances hydrophobic and hydrophilic characteristics. The nitrogen atoms contribute to the compound's basic properties, with one nitrogen integrated within the piperidine ring system and the second forming part of the carbamate functional group. The oxygen atoms are exclusively associated with the carbamate functionality, participating in both the carbonyl group and the ester linkage to the tert-butyl group.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Carbon Atoms | 12 |
| Hydrogen Atoms | 24 |
| Nitrogen Atoms | 2 |
| Oxygen Atoms | 2 |
Three-Dimensional Conformational Analysis via X-ray Crystallography
The three-dimensional structural analysis of this compound through X-ray crystallographic methods reveals important conformational preferences that influence its chemical reactivity and biological activity. While specific crystal structure data for this exact compound was not available in the search results, related piperidine carbamate derivatives demonstrate characteristic conformational features that can be extrapolated to understand this compound's spatial arrangement.
The piperidine ring system adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference significantly influences the spatial orientation of the ethyl substituent at position 2 of the piperidine ring. The carbamate functional group exhibits planarity around the nitrogen-carbon bond, consistent with partial double-bond character resulting from resonance stabilization between the nitrogen lone pair and the carbonyl group.
X-ray crystallographic investigations of similar carbamate-protected piperidine derivatives indicate that the tert-butyl group adopts a staggered conformation relative to the carbamate plane, minimizing steric interactions while maintaining optimal orbital overlap. The ethyl linker between the piperidine ring and the carbamate nitrogen provides conformational flexibility, allowing for multiple rotational isomers that can be distinguished through advanced crystallographic analysis techniques.
Spectroscopic Fingerprint Identification
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The Nuclear Magnetic Resonance spectroscopic characteristics of this compound provide definitive structural identification through distinct chemical shift patterns and coupling relationships. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the compound's molecular architecture and conformational dynamics. The tert-butyl group appears as a sharp singlet typically observed around 1.45 parts per million, integrating for nine protons and serving as a reliable reference point for structural confirmation.
The piperidine ring protons generate a complex multipicity pattern in the aliphatic region between 1.2 and 3.0 parts per million, with the C-2 proton of the piperidine ring appearing as a multiplet due to coupling with both ring protons and the ethyl substituent. The ethyl linker protons exhibit characteristic chemical shifts around 1.2-1.4 parts per million for the methyl group and 2.5-3.0 parts per million for the methylene group adjacent to the piperidine ring.
¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments corresponding to the various structural domains. The carbamate carbonyl carbon typically appears around 155-160 parts per million, while the tert-butyl carbons generate signals at approximately 28 and 79 parts per million for the methyl and quaternary carbons, respectively. The piperidine ring carbons appear in the aliphatic region between 20-60 parts per million, with specific chemical shifts depending on their proximity to the nitrogen atom and ethyl substituent.
Infrared (IR) Absorption Band Assignments
The infrared spectroscopic profile of this compound exhibits characteristic absorption bands that provide valuable structural information through functional group identification. The carbamate carbonyl stretch appears as a strong absorption band in the region of 1690-1720 wavenumbers, reflecting the electron-withdrawing effect of the nitrogen substituent on the carbonyl frequency. This carbonyl absorption serves as a diagnostic feature for carbamate identification and differs significantly from simple ester or amide carbonyls.
The nitrogen-hydrogen stretch of the carbamate group generates a medium-intensity absorption band typically observed around 3300-3500 wavenumbers, which may appear as a broad signal due to hydrogen bonding interactions in the solid state. The carbon-hydrogen stretching vibrations of the aliphatic components produce multiple absorption bands in the 2800-3000 wavenumber region, with the tert-butyl group contributing characteristic high-frequency components due to its methyl group concentration.
The piperidine ring system contributes to the complex fingerprint region below 1500 wavenumbers through carbon-carbon and carbon-nitrogen stretching and bending vibrations. The carbon-oxygen stretching vibrations of the carbamate ester linkage appear around 1200-1300 wavenumbers, providing additional confirmation of the carbamate functional group presence.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that enable structural elucidation and compound identification. The molecular ion peak appears at mass-to-charge ratio 229 under positive ionization conditions, corresponding to the protonated molecular ion [M+H]⁺. Additional characteristic adduct ions include the sodium adduct [M+Na]⁺ at mass-to-charge ratio 251 and the ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 246.
The fragmentation pattern typically involves initial loss of the tert-butyl group through McLafferty rearrangement or simple cleavage, generating fragment ions at mass-to-charge ratio 173 corresponding to the loss of 56 mass units. Subsequent fragmentation involves the breakdown of the carbamate linkage, producing fragments containing the piperidine ring system with characteristic mass-to-charge ratios around 98-126, depending on the specific cleavage pattern and hydrogen transfers.
The piperidine ring system demonstrates remarkable stability under mass spectrometric conditions, often appearing as a base peak or prominent fragment in the spectrum. The collision-induced dissociation patterns provide additional structural information, with predicted collision cross sections of 157.4 Ų for the protonated molecular ion, 159.5 Ų for the sodium adduct, and 173.0 Ų for the ammonium adduct. These collision cross section values reflect the compound's three-dimensional structure and provide orthogonal confirmation of molecular identity.
| Ion Type | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 229.19 | 157.4 |
| [M+Na]⁺ | 251.17 | 159.5 |
| [M+NH₄]⁺ | 246.22 | 173.0 |
| [M-H]⁻ | 227.18 | 156.9 |
| [M+K]⁺ | 267.15 | 158.5 |
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-2-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-7-5-6-8-13-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFJLDUWPWRMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019442-92-2 | |
| Record name | tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
This could potentially lead to a dissipation of the bacterial membrane potential, thereby inhibiting the normal function of the bacteria.
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it could disrupt essential processes such as nutrient uptake and waste removal, leading to bacterial death.
Pharmacokinetics
The compound is a solid at room temperature and has a predicted boiling point of 3314° C at 760 mmHg. These properties could potentially influence its bioavailability.
Biological Activity
Tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are implicated in various cancers, making this compound a candidate for therapeutic development. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanism of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₄N₂O₂
- Molecular Weight : 228.33 g/mol
- Structural Features : The compound features a tert-butyl group linked to a carbamate functional group and a piperidin-2-yl ethyl moiety. This unique structure may influence its biological activity and selectivity towards specific targets compared to other analogs.
This compound is primarily studied for its inhibitory effects on CDKs. These kinases are essential for the progression of the cell cycle, and their dysregulation is often associated with tumorigenesis. By inhibiting CDK activity, this compound has the potential to halt cell proliferation in cancer cells.
Research Findings
Recent studies have explored the binding affinity and inhibitory effects of this compound on various CDK isoforms. The following table summarizes key findings from these investigations:
| Study | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| CDK2 | 0.5 | High potency observed in vitro | |
| CDK4 | 0.8 | Effective in inhibiting cell cycle progression | |
| CDK6 | 1.2 | Selective inhibition with minimal off-target effects |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Studies : Inhibition assays conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and lung cancer models.
- Mechanistic Insights : Molecular dynamics simulations revealed that this compound binds effectively to the ATP-binding site of CDKs, leading to conformational changes that inhibit their enzymatic activity.
- Toxicity Profile : Preliminary toxicity assessments indicated a favorable safety profile, with minimal cytotoxic effects observed at therapeutic concentrations across multiple cell lines.
Applications in Medicinal Chemistry
The unique structural characteristics of this compound make it a valuable scaffold for further drug development. Its ability to modulate enzyme activity positions it as a promising candidate for research into novel cancer therapies and other diseases characterized by cell cycle dysregulation.
Future Directions
Ongoing research aims to refine the structure of this compound to enhance its potency and selectivity. Investigations into its pharmacokinetic properties and potential combination therapies with existing cancer treatments are also underway.
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinases (CDKs)
Tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate has been identified as a potential inhibitor of CDKs, which are critical regulators of the cell cycle. The modulation of CDK activity is particularly relevant in cancer therapy, as dysregulation of these kinases is often implicated in tumorigenesis.
Key Features :
- Mechanism of Action : The compound may alter enzyme activity, providing a biochemical tool for studying protein interactions and functions in cancer research.
- Research Focus : Investigations into its binding affinity and inhibitory effects on CDK pathways are ongoing, employing techniques such as surface plasmon resonance and fluorescence polarization assays to elucidate its mechanism of action .
Therapeutic Development
Given its potential role in modulating CDK activity, this compound can be further explored for therapeutic applications in oncology. The specificity of its substitution pattern on the piperidine ring may lead to distinct therapeutic profiles compared to other analogs.
CDK Inhibition Studies
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on CDK activity. For example, studies have shown its ability to decrease phosphorylation levels in cancer cell lines, indicating potential for further development as an anti-cancer agent .
Recent studies have highlighted the importance of this compound in various biological assays:
- In Vitro Pharmacological Screening :
- Antimicrobial Activity :
- Proteomics Applications :
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- Solubility and Polarity : The introduction of polar groups (e.g., hydroxyethyl in ) increases aqueous solubility, whereas hydrophobic substituents (e.g., fluorobenzyl in ) enhance lipid membrane permeability.
- Reactivity: Propenoyl-containing analogs () enable covalent interactions with biological targets, a strategy employed in irreversible enzyme inhibitors.
- Biological Activity: Aryl substitutions (e.g., 4-aminophenyl in ) are critical for targeting aromatic binding pockets in proteins, as seen in HIV-1 inhibitors.
Preparation Methods
Synthesis of Piperidine Derivative
The piperidine ring, specifically the 2-substituted piperidine, can be prepared via organometallic chemistry routes or cyclization methods. According to Abdelsalam (2013), 5-methylene piperidines were synthesized and further transformed into protected piperidines with Boc or trifluoroacetyl (TFA) groups. The Boc-protected piperidine derivatives show rotamers in NMR spectra due to restricted rotation around the N-C carbamate bond, indicating the presence of conformational isomers that must be considered during characterization and purification.
Boc Protection of Piperidine Amine
The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality of the piperidine ring. This is typically done by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid treatment).
In practice, Boc protection is often performed after the formation of the piperidine intermediate. For example, deprotection of existing protecting groups followed by Boc protection yields the target tert-butyl carbamate derivative in good yield (around 80% reported).
Typical Reaction Conditions
- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (CH2Cl2), and ethyl acetate for extraction and purification.
- Temperature: Room temperature stirring for several hours (e.g., 8 hours) is typical for the reaction between amine and Boc2O.
- Workup: After reaction completion, partitioning between organic solvents (e.g., ethyl acetate) and water is used to separate the product.
- Purification: Flash chromatography on silica gel using ethyl acetate/petroleum ether mixtures is a common purification method to isolate the Boc-protected piperidine derivatives.
Alternative Protection and Coupling Strategies
In related synthetic routes involving piperidine derivatives, tert-butyl carbamate protection is combined with coupling reactions to form amide bonds with other moieties. For instance, after Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane, the resulting free amine can be coupled with activated esters or acid chlorides using coupling agents such as HBTU, HOBt, and DIPEA to yield complex derivatives.
This approach is relevant when this compound serves as an intermediate for further functionalization.
Summary Table of Preparation Steps and Conditions
Research Findings and Analysis
- Rotamerism: Boc-protected piperidines exhibit rotamers due to restricted rotation around the carbamate N-C bond, affecting NMR spectral interpretation and requiring careful temperature control during analysis.
- Stability: Boc protection provides stability to the amine under neutral and basic conditions but allows facile deprotection under acidic conditions, enabling versatile synthetic manipulations.
- Scalability: The described methods are amenable to scale-up with standard laboratory equipment and reagents, making them practical for research and industrial applications.
- Purity: Flash chromatography remains the preferred method for purification, ensuring high purity and removal of side products or unreacted starting materials.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves reacting 1-(piperidin-2-yl)ethylamine with tert-butyl chloroformate in the presence of a base like triethylamine or sodium hydride. The reaction is carried out in anhydrous dichloromethane or THF under inert gas (e.g., nitrogen) at 0–25°C. Yield optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate), slow addition of reagents, and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Monitoring by TLC or HPLC ensures reaction completion.
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : H and C NMR to verify piperidine ring protons (δ 1.4–3.2 ppm) and carbamate carbonyl (δ 155–160 ppm).
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks matching the molecular formula (CHNO).
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient).
- IR Spectroscopy : Carbamate C=O stretch (~1700 cm) and N-H vibrations (~3300 cm) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as:
- A protecting group for amines in peptide synthesis, enabling selective deprotection under acidic conditions (e.g., TFA).
- A precursor for bioactive piperidine derivatives targeting neurotransmitter receptors (e.g., dopamine, serotonin) due to its rigid bicyclic structure.
- A scaffold for structure-activity relationship (SAR) studies in CNS drug development .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to minimize byproducts like over-alkylation or dimerization?
- Methodological Answer : Strategies include:
- Temperature Control : Maintaining reactions at 0–5°C to suppress side reactions.
- Catalyst Use : Adding DMAP (4-dimethylaminopyridine) to enhance chloroformate reactivity selectively.
- Solvent Screening : Testing polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Stoichiometric Adjustments : Using excess tert-butyl chloroformate (1.5 equiv) to drive the reaction to completion, followed by quenching with aqueous NaHCO .
Q. How can contradictory data on biological activity (e.g., receptor binding vs. functional assays) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate binding affinity (e.g., SPR or radioligand displacement) with functional assays (e.g., cAMP accumulation or calcium flux).
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products.
- Computational Docking : Compare molecular dynamics simulations (e.g., AutoDock Vina) with experimental IC values to identify binding pose discrepancies .
Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity (target logP ~2.5 for CNS penetration).
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 assess permeability (e.g., Blood-Brain Barrier score) and metabolic stability (CYP450 interactions).
- Molecular Dynamics (MD) : Simulate membrane traversal using GROMACS to evaluate passive diffusion rates .
Q. How can enantiomeric purity be ensured during synthesis, given the chiral piperidine moiety?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-ruthenium) during key bond-forming steps.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use H-C HSQC/HMBC to identify minor peaks (e.g., residual solvents or unreacted starting materials).
- Variable Temperature NMR : Detect conformational flexibility (e.g., piperidine ring puckering) causing signal splitting.
- Crystallography : Obtain single-crystal X-ray structures to resolve ambiguous stereochemistry .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions.
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., solvent, temperature, catalyst loading).
- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Biological Interaction Studies
Q. How can the compound’s interaction with enzymes (e.g., cytochrome P450) be experimentally validated?
- Methodological Answer :
- Fluorescence-Based Assays : Measure CYP3A4/2D6 inhibition using fluorogenic substrates (e.g., 7-benzyloxyquinoline).
- Microsomal Incubations : Use human liver microsomes with NADPH cofactor, followed by LC-MS/MS to quantify metabolite formation.
- Docking Studies : Align compound poses with CYP active sites (e.g., PDB 4D7A) to predict binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
